(4R)-3-fluoro-4-methylpiperidin-4-ol
Description
Global Significance of Saturated N-Heterocycles in Contemporary Chemical Research
Saturated nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active molecules, including a significant portion of pharmaceuticals and natural products. Their prevalence is underscored by the fact that in recent years, a majority of small-molecule drugs approved by the FDA contain at least one N-heterocycle. The piperidine (B6355638) ring, in particular, is one of the most common heterocyclic scaffolds found in pharmaceuticals.
The significance of saturated N-heterocycles stems from their ability to introduce three-dimensionality to a molecule, which is crucial for specific binding to biological targets. Unlike their flat, aromatic counterparts, saturated heterocycles can adopt various conformations, allowing for a more precise and potent interaction with the active sites of enzymes and receptors. This three-dimensional character can also lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for drug development. The introduction of chirality into these scaffolds further expands the accessible chemical space and can significantly impact biological activity and selectivity.
The Strategic Role of Fluorine in Modulating Molecular Architecture and Reactivity within Heterocyclic Systems
The incorporation of fluorine into heterocyclic systems is a widely employed strategy in medicinal chemistry to fine-tune the properties of a molecule. beilstein-journals.org Fluorine, being the most electronegative element, imparts unique electronic characteristics to a carbon-fluorine bond, which is stronger than a carbon-hydrogen bond. This inherent strength can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.
Furthermore, the introduction of fluorine can significantly alter the basicity (pKa) of nearby nitrogen atoms within a heterocycle, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The small size of the fluorine atom allows it to act as a "super-hydrogen," often leading to minimal steric hindrance while profoundly influencing the molecule's conformation and electronic properties. The strategic placement of fluorine can also lead to favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity to biological targets. The stereoselective incorporation of fluorine can lead to dramatic changes in a molecule's physical and chemical properties, which can be rationally exploited in fields like medicinal chemistry and organocatalysis. beilstein-journals.org
Historical Development and Persistent Challenges in Fluorinated Piperidine Synthesis
The synthesis of fluorinated piperidines has evolved significantly over the past few decades, driven by the increasing demand for these scaffolds in drug discovery. nih.gov Historically, the introduction of fluorine into a piperidine ring was a challenging endeavor. Early methods often relied on harsh fluorinating agents and lacked stereocontrol, leading to mixtures of isomers that were difficult to separate.
The development of milder and more selective fluorinating reagents, such as N-fluorosulfonimides and other electrophilic N-F reagents, marked a significant advancement in the field. beilstein-journals.orgnih.gov These reagents allow for the introduction of fluorine under more controlled conditions. Concurrently, new synthetic strategies have emerged, including fluorocyclization reactions that construct the fluorinated heterocycle in a single step. nih.gov
Despite these advances, the synthesis of stereochemically defined fluorinated piperidines remains a significant challenge. nih.gov Controlling the diastereoselectivity and enantioselectivity of fluorination reactions on pre-existing piperidine rings or during the ring-forming process is often difficult. The development of catalytic and asymmetric methods for the synthesis of chiral fluorinated piperidines is an active area of research, with the goal of providing efficient access to enantiomerically pure compounds. nih.gov
Rationale for Academic Investigation of Chiral Fluorinated Piperidin-4-ols, Specifically (4R)-3-fluoro-4-methylpiperidin-4-ol, as Key Research Targets
The academic investigation of chiral fluorinated piperidin-4-ols, with this compound as a prime example, is driven by the potential of these molecules as valuable building blocks in medicinal chemistry. The combination of a piperidine scaffold, a fluorine atom, a hydroxyl group, and two stereocenters in a specific configuration offers a unique set of properties that are highly desirable for drug design.
The specific stereochemistry, (4R)-3-fluoro, dictates a precise three-dimensional arrangement of these functional groups. This is crucial because biological systems are chiral, and different enantiomers or diastereomers of a drug can have vastly different pharmacological activities and toxicological profiles. The synthesis and study of specific isomers like this compound allow researchers to probe the structure-activity relationships of potential drug candidates with high precision. The development of synthetic routes to such complex and stereochemically rich molecules is also a significant academic challenge that drives innovation in synthetic methodology. The introduction of a chiral center in the piperidine ring can not only provide researchers with more chiral piperidine-containing compounds, which is essential to improve the activity of the drugs, but also make the compound have more configurational isomers to fit in the cavum of a protein. thieme-connect.com
Overview of the Research Outline's Scope and Methodological Focus
This article will provide a focused examination of the chemical compound this compound, framed within the broader context of fluorinated piperidinol chemistry. The methodological focus will be on the synthetic strategies employed to access such chiral fluorinated heterocycles, drawing from established principles and recent advancements in the field. While specific experimental data for the title compound is not extensively available in the public domain, the discussion will be informed by analogous transformations and the well-understood reactivity of related structures. The article will adhere strictly to the outlined sections, providing a scientifically grounded and thorough exploration of the subject matter without delving into pharmacological or toxicological aspects.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(4R)-3-fluoro-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)2-3-8-4-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
InChI Key |
RTWXDUHAJIXSQL-PRJDIBJQSA-N |
Isomeric SMILES |
C[C@]1(CCNCC1F)O |
Canonical SMILES |
CC1(CCNCC1F)O |
Origin of Product |
United States |
Stereochemical Characterization and Conformational Analysis of 4r 3 Fluoro 4 Methylpiperidin 4 Ol Derivatives
Spectroscopic Techniques for Structural Elucidation and Configuration Determination
Spectroscopic methods are indispensable tools for elucidating the intricate structural details of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic connectivity, functional groups, and spatial arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. For fluorinated piperidines, NMR is particularly insightful for differentiating between stereoisomers and for conformational analysis. The presence of the fluorine atom provides a unique spectroscopic handle.
Key NMR parameters used in the analysis of fluorinated piperidines include:
Chemical Shifts (δ): The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to their local electronic environment. The relative positions of the fluorine, methyl, and hydroxyl groups in different stereoisomers of 3-fluoro-4-methylpiperidin-4-ol (B11823306) would result in distinct chemical shift values for the piperidine (B6355638) ring protons and carbons.
Coupling Constants (J): The magnitude of the coupling constant between different nuclei, particularly ³J(H,H) and ³J(H,F) couplings, is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Analysis of these coupling constants allows for the determination of the relative stereochemistry and the preferred chair conformation of the piperidine ring. For instance, a large ³J(H,H) value between two vicinal axial protons is indicative of a diaxial relationship, whereas smaller couplings are observed for axial-equatorial and equatorial-equatorial relationships. Similarly, the ³J(H,F) coupling constant can elucidate the spatial relationship between a proton and the fluorine atom.
Systematic studies on a range of fluorinated piperidine derivatives have demonstrated that the conformational behavior is influenced by a delicate interplay of electrostatic interactions, hyperconjugation, and steric factors. Computational studies, often performed in conjunction with NMR experiments, help to rationalize the observed conformational preferences, such as the tendency for the fluorine atom to adopt an axial or equatorial position.
Table 1: Representative ¹H NMR and ¹⁹F NMR Data for a Fluorinated Piperidine Derivative (Analogous Compound)
| Proton/Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2ax | 3.25 | dt | J = 12.5, 4.0 |
| H-2eq | 2.85 | ddd | J = 12.5, 4.5, 2.0 |
| H-3 | 4.80 | dtm | J = 48.0, 4.0 |
| H-5ax | 2.90 | ddd | J = 13.0, 13.0, 4.0 |
| H-5eq | 3.10 | ddd | J = 13.0, 4.5, 2.5 |
| ¹⁹F | -185.0 | ddd | J = 48.0, 13.0, 4.5 |
Note: This data is representative for a fluorinated piperidine and not specific to (4R)-3-fluoro-4-methylpiperidin-4-ol. Data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic techniques are fundamental for the separation and purification of compounds from a mixture. For chiral molecules like this compound, specialized chiral chromatography is necessary to separate enantiomers and diastereomers and to assess the stereochemical purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers and the determination of enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times.
The selection of the appropriate CSP and mobile phase is crucial for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including piperidine derivatives. The development of a robust chiral HPLC method is essential for quality control during the synthesis of enantiomerically pure this compound.
Table 2: Illustrative Chiral HPLC Method Parameters for Piperidine Derivatives
| Parameter | Condition |
| Column | Chiralpak® IA |
| Mobile Phase | Hexane/Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
Note: These are general conditions and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) with Chiral Stationary Phases
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly employed as CSPs in chiral GC.
For the analysis of this compound by GC, derivatization may be necessary to increase its volatility and thermal stability. For instance, the hydroxyl and secondary amine groups could be acylated or silylated prior to analysis. The separation of the enantiomers on the chiral column allows for the accurate determination of their relative proportions in a sample.
X-ray Crystallography for Definitive Absolute Stereochemical Assignment
While spectroscopic and chromatographic methods provide strong evidence for the relative and absolute stereochemistry of a molecule, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. For this compound, a successful X-ray crystallographic analysis would provide definitive proof of the (4R) configuration and would also reveal the solid-state conformation of the piperidine ring and the relative orientations of the fluoro, methyl, and hydroxyl substituents. This information is invaluable for understanding the molecule's structure-activity relationship and for validating the results obtained from other analytical techniques.
Computational Studies on Conformational Preferences and Stereoelectronic Effects in Fluorinated Piperidinols
Computational chemistry serves as a powerful tool for elucidating the conformational behavior of fluorinated piperidine derivatives. nih.gov Through the use of quantum chemical calculations, researchers can model molecular structures and predict their stability, providing insights into the non-covalent interactions that govern conformational preferences. These computational investigations are crucial for understanding the intricate interplay of steric, electrostatic, and hyperconjugative effects that arise from the introduction of a fluorine atom into the piperidine ring. d-nb.info
Quantum Chemical Calculations for Energy Minima and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in identifying stable conformers (energy minima) and the energy barriers between them (transition states) for fluorinated piperidines. d-nb.infonih.gov These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. For instance, studies on related fluorinated piperidine derivatives have utilized DFT computations to analyze their conformational behavior. nih.gov
The conformational landscape of piperidine rings is typically characterized by two primary chair conformations. In the case of substituted piperidinols, the substituents can occupy either axial or equatorial positions, leading to different stereoisomers with varying stabilities. Computational models can calculate the relative energies of these conformers, often expressed in kcal/mol, to predict the most stable conformation. d-nb.info
For example, in computational analyses of cis-3-fluoro-4-methylpiperidine, a compound structurally related to this compound, DFT calculations have been used to determine the energy differences between conformers where the fluorine atom is in an axial versus an equatorial position. d-nb.inforesearchgate.net These studies often reveal a preference for the fluorine atom to be in an axial orientation, a phenomenon attributed to various stereoelectronic interactions. nih.gov
Table 1: Illustrative Relative Energies of Fluorinated Piperidine Conformers from Computational Studies
| Compound Derivative | Conformation | Calculation Method | Relative Energy (kcal/mol) |
| cis-3-fluoro-4-methylpiperidine | Axial Fluorine | DFT | 0.00 |
| cis-3-fluoro-4-methylpiperidine | Equatorial Fluorine | DFT | +0.5 - +1.0 |
| N-protonated cis-3-fluoro-4-methylpiperidine | Axial Fluorine | DFT | 0.00 |
| N-protonated cis-3-fluoro-4-methylpiperidine | Equatorial Fluorine | DFT | +5.0 |
Note: The data in this table is illustrative and based on findings for structurally similar fluorinated piperidines to demonstrate the application of quantum chemical calculations. The exact values for this compound would require specific computational analysis.
Investigation of Fluorine's Influence on Ring Conformation and Molecular Dipole Moments
The introduction of a highly electronegative fluorine atom significantly influences the stereoelectronic properties of the piperidine ring, impacting its conformation and molecular dipole moment. researchgate.netmdpi.com Computational studies have been pivotal in dissecting these effects. The conformational behavior of fluorinated piperidines is governed by a delicate balance of several factors, including electrostatic interactions, hyperconjugation, and steric hindrance. nih.govd-nb.info
One of the key findings from computational investigations on fluorinated piperidines is the preference for an axial orientation of the fluorine atom. researchgate.net This preference is often explained by hyperconjugative interactions, where the lone pair of electrons on the nitrogen atom donates into the antibonding orbital of the C-F bond (nN→σ*C-F). researchgate.netbeilstein-journals.org This interaction is maximized when the fluorine is in the axial position. Furthermore, electrostatic interactions, such as charge-dipole interactions between the nitrogen lone pair and the C-F bond dipole, also contribute to the stability of the axial conformer. researchgate.net
Solvation effects, which can be modeled computationally, also play a significant role. The stability of the more polar axial-fluorine conformer can increase with the polarity of the solvent. nih.gov This is because polar solvents can better stabilize the larger dipole moment associated with the axial conformer.
Table 2: Illustrative Calculated Dipole Moments for Fluorinated Piperidine Conformers
| Compound Derivative | Conformation | Calculated Dipole Moment (Debye) |
| cis-3-fluoropiperidine | Axial Fluorine | ~2.5 - 3.0 D |
| cis-3-fluoropiperidine | Equatorial Fluorine | ~1.0 - 1.5 D |
Note: This table provides illustrative dipole moment values based on computational studies of related fluorinated piperidines to highlight the influence of fluorine's position on molecular polarity. Specific values for this compound would need to be calculated directly.
Strategic Utility of 4r 3 Fluoro 4 Methylpiperidin 4 Ol As a Chiral Building Block in Advanced Organic Synthesis
Role in the Construction of Complex Nitrogen Heterocyclic Architectures
The synthesis of complex nitrogen-containing heterocycles is a cornerstone of drug discovery and development. researchgate.net Chiral building blocks such as (4R)-3-fluoro-4-methylpiperidin-4-ol are instrumental in this field, providing access to novel molecular architectures with defined stereochemistry. The piperidine (B6355638) motif is a privileged scaffold in medicinal chemistry, and the introduction of fluorine can significantly enhance the pharmacological profile of a molecule. nih.govnih.gov
Synthetic access to such fluorinated piperidines has been a significant area of research. Modern methods, including the dearomatization-hydrogenation of readily available fluoropyridine precursors, have enabled the straightforward and highly diastereoselective synthesis of a wide variety of substituted fluorinated piperidines. nih.govnih.gov These strategies allow for the creation of building blocks with specific axial or equatorial orientation of the fluorine substituents, which is crucial for controlling the conformation of the final molecule. nih.gov Once synthesized, these chiral piperidinol building blocks can be elaborated into more complex heterocyclic systems, including spirocycles and fused-ring systems, which are of great interest in the development of new therapeutic agents. researchgate.netresearchgate.net The presence of both a secondary amine and a tertiary alcohol in this compound offers versatile chemical handles for further synthetic transformations, enabling its incorporation into a diverse range of larger, more complex nitrogen heterocyclic structures.
Application in Academic Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The unique properties of fluorine make it an exceptional tool for probing and modulating these relationships. nih.govnih.gov
The rational design of drug candidates often involves the strategic incorporation of fluorine to enhance a molecule's physicochemical and pharmacokinetic properties. nih.govelsevierpure.com Fluorine's small van der Waals radius (1.47 Å), which is comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for a hydrogen atom with minimal steric perturbation. nih.gov However, its high electronegativity, the strongest of all elements, profoundly alters the electronic properties of the molecule. nih.gov
This combination of properties is leveraged in the design of fluorinated scaffolds to achieve several goals:
Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a metabolically labile hydrogen atom with fluorine can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate. nih.govnih.gov
Improving Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target. nih.govbenthamscience.com
Enhancing Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including electrostatic and hydrophobic interactions, which can lead to increased potency. benthamscience.com
The table below summarizes the key properties of fluorine that are exploited in scaffold design.
| Property | Value/Description | Impact on Molecular Design |
| Van der Waals Radius | 1.47 Å | Minimal steric impact; acts as a bioisostere for hydrogen. nih.gov |
| Electronegativity | 3.98 (Pauling scale) | Induces strong dipole moments; alters acidity/basicity (pKa) of nearby functional groups. nih.gov |
| C-F Bond Strength | ~116 kcal/mol | High metabolic stability; blocks sites of oxidation. nih.gov |
| Lipophilicity | Increases in aromatic systems | Can modulate membrane permeability and hydrophobic interactions with protein targets. nih.govbenthamscience.com |
The precise, stereospecific placement of a fluorine atom on a chiral scaffold like this compound allows for the fine-tuning of molecular interactions. The strong electron-withdrawing nature of fluorine significantly influences the acidity and basicity of nearby functional groups through inductive effects. nih.govnih.gov For instance, incorporating fluorine into the piperidine ring lowers the pKa of the nitrogen atom. nih.govacs.org This reduction in basicity can be beneficial for reducing off-target effects, such as binding to the hERG potassium ion channel, which is often associated with cardiovascular toxicity. scientificupdate.com
Furthermore, stereospecific fluorination can have a profound impact on the conformational preference of the piperidine ring. d-nb.info The presence of fluorine can lead to more rigid, well-defined structures due to electrostatic interactions and hyperconjugation. d-nb.inforesearchgate.net This conformational locking can pre-organize a molecule into the optimal geometry for binding to its biological target, thereby enhancing potency and selectivity. The fluorine atom itself can also act as a hydrogen bond acceptor in some contexts, further influencing drug-receptor interactions. benthamscience.com
The following table illustrates the effect of fluorine substitution on the basicity of piperidine derivatives, a critical factor in modulating molecular interactions.
| Compound | Number of Fluorine Atoms | pKa | Reference |
| N-alkyl-piperidine-2-carboxamides (non-fluorinated) | 0 | Higher | nih.gov |
| N-alkyl-piperidine-2-carboxamides (fluorinated) | 1-3 | Lower (decreases with proximity to N) | nih.gov |
| 3-(3-(piperidin-1-yl)propyl)indole | 0 | Higher | acs.org |
| 4-fluoropiperidine derivative | 1 | Lower | acs.org |
Development of Diversified Compound Libraries from the Piperidinol Core
In early-stage drug discovery, screening compound libraries against biological targets is a primary method for identifying "hit" compounds. curiaglobal.combio-connect.nl The quality and diversity of these libraries are critical for success. curiaglobal.combio-connect.nl Chiral building blocks like this compound serve as excellent starting points, or "cores," for the synthesis of focused, diversified compound libraries. nih.gov
The this compound scaffold possesses two key functional groups that can be readily modified using parallel synthesis techniques:
The Secondary Amine: This site can be functionalized through reactions such as N-alkylation, acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.
The Tertiary Alcohol: While less reactive, this hydroxyl group can potentially be used as a handle for further chemical modifications or can influence the physicochemical properties of the resulting library members.
Starting from this single chiral core, chemists can generate a library of hundreds or thousands of unique, yet structurally related, compounds. curiaglobal.com This approach, known as diversity-oriented synthesis, allows for a systematic exploration of the chemical space around the core scaffold. bio-connect.nl By varying the substituents at the diversification points, a library can be created with a wide range of physicochemical properties (e.g., lipophilicity, polarity, size, shape), increasing the probability of finding a compound that binds effectively to the target of interest and possesses favorable drug-like properties. curiaglobal.com
Precursors for Advanced Fluorinated Organic Materials Research
Beyond pharmaceuticals, fluorinated organic compounds are gaining significant attention in the field of materials science. nih.govnih.gov The unique properties imparted by fluorine—such as high thermal stability, chemical resistance, and distinct electronic characteristics—make these compounds attractive for a range of applications.
Chiral fluorinated building blocks, including derivatives of this compound, are envisioned as precursors for novel organic materials. nih.gov One area of interest is the development of fluorinated ionic liquids (FILs). nih.gov Ionic liquids are salts that are liquid at low temperatures and have applications as solvents and electrolytes. Incorporating fluorinated building blocks can modulate the physical properties of these materials, such as viscosity, conductivity, and thermal stability. nih.gov Furthermore, the stereospecific arrangement of fluorine atoms can influence the intermolecular interactions and crystal packing of organic materials, which is crucial for designing materials with specific optical or electronic properties. amanote.com As research into advanced materials continues, the demand for well-defined, stereochemically pure fluorinated building blocks is expected to grow, positioning compounds like this compound as valuable precursors in this innovative field.
Advanced Research Directions and Methodological Innovations in Fluorinated Piperidinol Chemistry
Integration of Flow Chemistry Techniques for Scalable and Sustainable Synthesis
Flow chemistry is increasingly recognized as a powerful technique to overcome challenges associated with traditional batch reactions, particularly for hazardous or difficult-to-scale processes common in fluorine chemistry. rsc.org Continuous flow strategies offer enhanced safety, improved heat and mass transfer, and the potential for automation, making them ideal for the synthesis of fluorinated intermediates. rsc.orgsciencedaily.com
Recent advancements have focused on using fluorinated greenhouse gases as fluoroalkyl sources within continuous flow systems, addressing both a synthetic challenge and an environmental concern. rsc.org This approach is particularly relevant for introducing groups like trifluoromethyl (-CF3) into molecular frameworks. sciencedaily.com The improved mixing and high surface area-to-volume ratio in microfluidic reactors can lead to higher reaction efficiencies and yields. sciencedaily.com While direct application to (4R)-3-fluoro-4-methylpiperidin-4-ol is still an emerging area, these scalable and sustainable methods hold significant promise for the industrial production of fluorinated piperidinol derivatives. The containment of reactive intermediates within a closed-loop system significantly enhances the safety profile of these syntheses. sciencedaily.com
Table 1: Comparison of Batch vs. Flow Chemistry for Fluorination Reactions
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with hazardous reagents (e.g., HF, SO2F2) and exotherms. eurekalert.org | Enhanced containment of hazardous materials and better temperature control. rsc.orgsciencedaily.com |
| Scalability | Often challenging due to heat/mass transfer limitations. | More straightforward scalability by extending operation time or parallelizing reactors. rsc.org |
| Efficiency | Can suffer from poor mixing and localized concentration gradients. | Superior mixing and heat transfer lead to higher yields and selectivity. sciencedaily.com |
| Sustainability | Potential for significant waste generation. | Reduced solvent usage and potential to utilize gaseous reagents efficiently. rsc.org |
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The precise control of stereochemistry is critical in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities. For fluorinated piperidinols, achieving high stereoselectivity in the introduction of the fluorine atom and the hydroxyl group is a significant synthetic challenge.
Recent progress has been made in the development of catalytic systems that enable highly enantioselective and diastereoselective fluorination. mdpi.comnih.gov Organocatalysis, using modified cinchona alkaloids or planar chiral isothiourea catalysts, has been successfully employed for the enantioselective fluorination of piperidine (B6355638) precursors. mdpi.comnih.gov For instance, the enantioselective synthesis of cis-3-fluoropiperidin-4-ol (B2384693) has been achieved using such catalysts. nih.gov
Transition metal catalysis, particularly with palladium, rhodium, and nickel complexes, also offers powerful methods for stereoselective C-F bond formation. nih.govacs.orgnih.gov Heterogeneous catalysts, such as palladium on carbon combined with a Brønsted acid, have been developed for the robust cis-selective hydrogenation of fluoropyridines to yield fluorinated piperidines. nih.govacs.org These methods are often tolerant of various functional groups and can be performed under mild conditions. nih.govacs.orgmdpi.com
Table 2: Examples of Catalytic Systems for Stereoselective Fluorinated Piperidine Synthesis
| Catalyst Type | Example Catalyst/System | Key Advantage(s) |
| Organocatalyst | Modified Cinchona Alkaloid | Enables enantioselective fluorination of ketone precursors. nih.gov |
| Organocatalyst | Planar Chiral Isothiourea | Mediates direct α-fluorination of carboxylic acids with high enantioselectivity. mdpi.com |
| Transition Metal | Pd(OH)2/C with HCl | Provides robust and simple cis-selective hydrogenation of fluoropyridines. nih.govacs.org |
| Transition Metal | Chiral Palladium Complex | Catalyzes enantioselective fluorination of β-ketoesters. nih.gov |
| Phase-Transfer | Chiral Dianionic Dicarboxylic Acid | Achieves highly enantio- and diastereoselective fluorocyclization of allylamines. mdpi.com |
In Silico Approaches for Reaction Discovery, Optimization, and Prediction of Synthetic Pathways
Computational chemistry and machine learning are revolutionizing how synthetic routes are designed and optimized. In silico approaches can predict reaction outcomes, screen for novel reaction pathways, and identify optimal conditions, thereby reducing the time and resources spent on empirical experimentation. drugtargetreview.comhokudai.ac.jpsciencedaily.com
Furthermore, quantum chemical calculations, such as the artificial force induced reaction (AFIR) method, can be used to simulate and discover entirely new reactions. drugtargetreview.comhokudai.ac.jp This strategy has been successfully used to find novel methods for adding fluorine atoms to N-heterocycles. drugtargetreview.comhokudai.ac.jpsciencedaily.com Machine learning models are also being developed to predict the reactivity and fluorination strength of various reagents, helping chemists select the best conditions for a desired transformation. rsc.orgacs.org
Sustainability Considerations and Green Chemistry Principles in Fluorinated Piperidinol Synthesis
The pharmaceutical industry is increasingly focused on adopting green chemistry principles to minimize environmental impact. unibo.it This involves using safer solvents, reducing waste, and improving energy efficiency. frontiersin.org In the context of fluorinated piperidinol synthesis, this translates to several key areas of research.
One major focus is the replacement of hazardous fluorinating agents and solvents. dovepress.com For example, efforts are underway to develop PFAS-free synthesis routes that avoid reagents which will likely face future legislative restrictions. sciencedaily.com The use of greener solvents, such as deep eutectic solvents (DES) like glucose-urea, is being explored for the synthesis of piperidin-4-one derivatives, providing an environmentally safe alternative to traditional organic solvents. asianpubs.org
Catalyst-free reactions and the use of alternative energy sources like microwave irradiation are also being investigated to create more sustainable synthetic processes for fluorinated heterocycles. frontiersin.orgbenthamdirect.com These methods often lead to shorter reaction times, higher yields, and a reduction in side products. benthamdirect.com The development of synthetic protocols that use benign fluorine sources, such as potassium fluoride (B91410), is another significant step toward safer and more sustainable industrial production. eurekalert.org
Emerging Applications in Chemical Biology Research and Probe Development
Fluorinated piperidinols are not only valuable as pharmaceutical building blocks but also have emerging applications in chemical biology as probes for studying biological systems. researchgate.netclaremont.edu The unique properties of fluorine, including its utility as a sensitive NMR probe and its ability to modulate molecular conformation, make it a powerful tool for designing specific molecular probes. chim.it
A significant area of application is in Positron Emission Tomography (PET) imaging, where the fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide due to its convenient half-life and low positron energy. mdpi.com ¹⁸F-labeled piperidinol derivatives can be designed as PET radiotracers to visualize and quantify specific biological targets in vivo, such as receptors or enzymes implicated in disease. mdpi.comnih.govnih.gov For example, ¹⁸F-labeled ligands have been developed for imaging targets like the colony-stimulating factor 1 receptor (CSF1R) in the context of neuroinflammation. mdpi.com
The synthesis of these probes involves specialized radiolabeling techniques, often requiring rapid, high-yield reactions on a small scale. mdpi.comrsc.org The development of novel ¹⁸F-labeled small molecule probes based on piperidine and other heterocyclic scaffolds is a highly active area of research, with the potential to provide valuable tools for disease diagnosis and for monitoring the efficacy of therapeutic interventions. nih.govnih.gov
Q & A
Basic: What synthetic methodologies are recommended for (4R)-3-fluoro-4-methylpiperidin-4-ol, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound can be optimized using nucleophilic fluorination and stereoselective reduction. Key steps include:
- Fluorination : Use of Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 3-position under anhydrous conditions (e.g., DCM, −20°C).
- Stereochemical control : Chiral auxiliaries or catalytic asymmetric hydrogenation to achieve the (4R) configuration.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) followed by recrystallization in methanol/water for high enantiomeric purity (>98%) .
Validation : Monitor reaction progress via TLC and confirm purity via HPLC with a chiral column (e.g., Chiralpak AD-H) .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Answer:
Combined analytical techniques are critical:
- X-ray crystallography : Use SHELXT for space-group determination and refinement of the crystal structure to confirm the (4R) configuration .
- NMR spectroscopy : Compare - and -NMR chemical shifts with calculated DFT models (e.g., B3LYP/6-31G*) to validate spatial arrangement .
- Optical rotation : Measure specific rotation ([α]) and compare with literature values for enantiopure standards .
Advanced: How can researchers resolve discrepancies between NMR and X-ray crystallography data for this compound?
Answer:
Contradictions may arise from dynamic processes (e.g., ring puckering) or crystal packing effects. Mitigation strategies:
- Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures (e.g., −40°C in CDCl) .
- DFT calculations : Simulate NMR chemical shifts under different conformations (e.g., Gaussian 16) to match experimental data .
- Complementary techniques : Use IR spectroscopy to detect hydrogen bonding or Raman spectroscopy for crystal lattice effects .
Advanced: What experimental designs are effective for studying the impact of stereochemistry on biological activity?
Answer:
- Enantiomer comparison : Synthesize both (4R) and (4S) enantiomers and test in vitro (e.g., enzyme inhibition assays) to isolate stereochemical effects .
- Molecular docking : Perform simulations (e.g., AutoDock Vina) to predict binding affinity differences between enantiomers .
- Metabolic stability : Assess enantiomer-specific degradation in liver microsomes (e.g., human CYP450 isoforms) .
Basic: What analytical methods are recommended for assessing purity and stability?
Answer:
- HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with UV detection (210 nm) to quantify impurities (<0.5%) .
- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products via LC-MS .
- Karl Fischer titration : Determine residual water content (<0.2%) to ensure stability during storage .
Advanced: How can researchers address low yields in fluorination steps during synthesis?
Answer:
- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to minimize side reactions .
- Catalytic additives : Introduce crown ethers (e.g., 18-crown-6) to enhance fluorinating agent reactivity .
- In situ monitoring : Use -NMR to track fluorination progress and adjust reagent stoichiometry dynamically .
Basic: What spectroscopic databases or reference standards are available for comparative analysis?
Answer:
- NMR libraries : Cross-reference with the Spectral Database for Organic Compounds (SDBS) or commercial libraries (e.g., Aldrich) for -, -, and -NMR shifts .
- Chiral reference standards : Use enantiopure analogs (e.g., (4R)-4-methylpiperidin-4-ol derivatives) from certified suppliers (e.g., TCI Chemicals) for calibration .
Advanced: How can computational modeling guide the optimization of synthetic pathways?
Answer:
- Reaction pathway simulation : Use Gaussian 16 or ORCA to calculate activation energies for fluorination and hydrogenation steps, identifying rate-limiting stages .
- Solvent effects : Apply COSMO-RS models to predict solvent compatibility and solubility .
- Transition-state analysis : Identify stereochemical bottlenecks using QM/MM (quantum mechanics/molecular mechanics) methods .
Advanced: What strategies validate the biological relevance of in vitro data for this compound?
Answer:
- Dose-response profiling : Perform IC/EC assays across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific interactions .
- Pharmacokinetic studies : Measure plasma protein binding and bioavailability in rodent models to correlate in vitro and in vivo efficacy .
Basic: How should researchers document and reproduce synthetic procedures for peer review?
Answer:
- Detailed protocols : Include exact stoichiometry, reaction times, and purification steps (e.g., “stirred at −20°C for 12 h under N”) .
- Data transparency : Provide raw NMR/HPLC files in supplementary materials and reference spectra in repositories (e.g., Figshare) .
- Error analysis : Report yield variability (±5%) and impurity profiles across three independent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
